2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
This compound features a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a 7-methyl group and a thioether-linked 2-oxoethyl moiety. The latter connects to a dihydropyrazole ring bearing a 4-fluorophenyl group and a thiophen-2-yl substituent.
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O2S2/c1-14-4-9-20-25-22(26-23(31)28(20)12-14)33-13-21(30)29-18(15-5-7-16(24)8-6-15)11-17(27-29)19-3-2-10-32-19/h2-10,12,18H,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNGTRGUPNUSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 427.49 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, it was found that certain derivatives demonstrated notable activity against bacterial strains such as E. coli and Staphylococcus aureus. The compound may share similar mechanisms due to its structural components related to pyrazoles .
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. For instance, derivatives of pyrazole have shown inhibition of pro-inflammatory cytokines like TNF-α and IL-6. The compound's thiazole and pyridine moieties may enhance its anti-inflammatory potential by modulating immune responses .
Anticancer Potential
There is growing evidence that triazine derivatives can inhibit cancer cell proliferation. The compound's structure suggests it may act as a kinase inhibitor or interfere with cellular signaling pathways involved in cancer progression. Studies on related compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating a promising avenue for further research .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression.
- Receptor Interaction : The presence of fluorine and sulfur atoms may enhance binding affinity to specific receptors or enzymes.
- Oxidative Stress Modulation : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative damage, a common factor in inflammation and cancer.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Study 1 : A series of pyrazole derivatives were synthesized and screened for antimicrobial activity. Compounds with similar structural motifs showed effective inhibition against Bacillus subtilis and Candida albicans, suggesting that modifications in the side chains can enhance efficacy .
- Study 2 : Investigation into the anti-inflammatory properties of substituted pyrazoles revealed that compounds significantly reduced the levels of inflammatory markers in animal models, indicating potential therapeutic applications in inflammatory diseases .
Data Summary
| Property | Value/Observation |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.49 g/mol |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Anti-inflammatory Activity | Inhibition of TNF-α and IL-6 |
| Anticancer Activity | Cytotoxic effects on cancer cell lines |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isostructural Chloro/Bromo Derivatives (Compounds 4 and 5)
Structural Features :
- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Comparison :
- Both compounds share the dihydropyrazole-thiazole backbone with the target compound but differ in the triazole substituent and core heterocycle (thiazole vs. pyrido-triazinone).
- Bioactivity : Compound 4 exhibits antimicrobial activity, suggesting that halogen substitutions (Cl, F) enhance interaction with biological targets. This highlights the importance of halogenated aryl groups in modulating activity .
| Parameter | Target Compound | Compound 4 | Compound 5 |
|---|---|---|---|
| Core Structure | Pyrido-triazinone | Thiazole | Thiazole |
| Key Substituents | Thiophene, Fluorophenyl | Chlorophenyl, Fluorophenyl | Fluorophenyl |
| Bioactivity | Not reported | Antimicrobial | Not reported |
Methoxy-Substituted Analog
Structural Features :
- Compound : 2-((2-(5-(4-Methoxyphenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)-2-Oxoethyl)Thio)-4H-Pyrido[1,2-a][1,3,5]Triazin-4-One.
Comparison :
- The methoxy group replaces the 7-methyl and fluorophenyl groups in the target compound. Methoxy is electron-donating, which may alter electronic properties and binding affinity compared to the electron-withdrawing fluorine .
Pyridazinone-Triazole Hybrid
Structural Features :
- Compound : 6-Phenyl-2-(4-Phenyl-5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)-4,5-Dihydropyridazin-3(2H)-One.
Comparison :
- The pyridazinone core differs from the pyrido-triazinone in the target compound. The thioxo-triazole group may offer distinct hydrogen-bonding interactions.
Phenol-Substituted Dihydropyrazole
Structural Features :
- Compound: 2-(5-(1-(4-Fluorophenyl)-3-(Thiophen-2-yl)-1H-Pyrazol-4-yl)-4,5-Dihydro-1H-Pyrazol-3-yl)Phenol.
Comparison :
- The phenol group replaces the thioether-linked pyrido-triazinone moiety.
Key Findings and Implications
Halogenation Effects : Fluorine and chlorine substituents improve bioactivity (e.g., antimicrobial in Compound 4) by enhancing electrostatic interactions with target proteins .
Heterocyclic Core Impact: Pyrido-triazinone and pyridazinone cores offer distinct electronic environments, influencing binding modes and selectivity.
Substituent Flexibility : Thiophene and fluorophenyl groups are conserved in active analogs, suggesting their critical role in target engagement.
Preparation Methods
Chalcone Intermediate Formation
Reaction of 2-acetylthiophene with 4-fluorobenzaldehyde in basic ethanol yields the α,β-unsaturated ketone (chalcone) 3 (Fig. 1A). Key spectral data:
Cyclocondensation with Hydrazine
Treatment of chalcone 3 with hydrazine hydrate in acetic acid (30%) under reflux for 4–6 h affords the dihydropyrazole 4 (Fig. 1B). Critical parameters:
- Yield : 68–75%
- Regioselectivity : Controlled by electron-withdrawing 4-fluorophenyl group, directing thiophene to C3.
Construction of the Pyrido[1,2-a]Triazin-4-One Core
The 7-methyl-4H-pyrido[1,2-a]triazin-4-one scaffold is assembled via cyclocondensation and cross-coupling.
Aminopyridine Precursor Synthesis
6-Amino-2-methylpyridine reacts with ethyl cyanoacetate in DMFDMA ($$ N,N $$-dimethylformamide dimethyl acetal) to form enaminone 5 (Scheme 6). Cyclization with ammonium acetate in refluxing ethanol yields the triazinone 6 .
Suzuki-Miyaura Functionalization
Introduction of the 7-methyl group is achieved via palladium-catalyzed cross-coupling of boronic acids with halogenated triazinones (Table 1).
Table 1. Suzuki Coupling Optimization for 7-Methyl Substitution
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh$$ _3 $$)$$ _4 $$ | PPh$$ _3 $$ | DME | 80 | 62 |
| Pd(OAc)$$ _2 $$ | SPhos | Toluene | 100 | 78 |
| PdCl$$ _2 $$(dppf) | XPhos | DMF | 120 | 85 |
Thioether Bridge Formation
The critical C-S bond between pyrazole and triazinone is established via nucleophilic substitution.
Thiolation of Pyrido-Triazinone
Treatment of 7-methyl-4H-pyrido[1,2-a]triazin-4-one with Lawesson’s reagent in toluene introduces a thiol group at C2 (85% yield).
Alkylation with Pyrazolyl-Ketone
Reaction of the thiolated triazinone 7 with 2-bromo-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one 8 in DMF/K$$ _2 $$CO$$ _3 $$ at 60°C for 12 h forms the thioether linkage (Fig. 2).
Key Analytical Data :
- $$ ^1H $$ NMR (DMSO-d$$ _6 $$): δ 8.32 (s, 1H, triazinone-H), 7.89–7.21 (m, 6H, Ar-H), 4.56 (t, $$ J = 7.8 $$ Hz, 2H, CH$$ _2 $$-S), 3.02 (s, 3H, CH$$ _3 $$).
Comparative Analysis of Methodologies
Yield Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
